4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine
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Overview
Description
Synthesis Analysis 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine, a complex chemical compound, has been explored in various studies. One study reported the synthesis of related compounds, demonstrating complex organic reactions and multi-step synthesis processes. These compounds often require careful optimization for successful scale-up, as seen in the three-step synthesis of a key intermediate in the synthesis of Crizotinib, a related compound (Fussell et al., 2012).
Molecular Structure Analysis The molecular structure of compounds similar to 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine has been examined in several studies. For instance, a study on a related compound showed the piperazine ring displaying an almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, indicating a stable structure (Köysal et al., 2004).
Chemical Reactions and Properties The chemical reactions and properties of such compounds are intricate. For instance, a related compound, TBPT, showed two major routes of metabolism: N-dealkylation and hydroxylation. This highlights the complex nature of reactions and properties these compounds undergo (Sawant-Basak et al., 2013).
Physical Properties Analysis Detailed analysis of the physical properties of these compounds can be complex and often requires advanced techniques. Studies on similar compounds have utilized techniques like X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations (Shawish et al., 2021).
Chemical Properties Analysis The chemical properties of these compounds are characterized by their interactions and bindings, such as how they interact with receptors or undergo transformations. For example, a study on a similar compound analyzed its interaction with the CB1 cannabinoid receptor, indicating the significance of the chemical properties in determining the compound's biological activity (Shim et al., 2002).
properties
IUPAC Name |
4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(oxan-4-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O/c1-22-18(15-23-9-3-2-4-10-23)20-21-19(22)16-5-11-24(12-6-16)17-7-13-25-14-8-17/h16-17H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFATXQJAZPXODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3CCOCC3)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine |
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